2-Methyl-5-(methylsulfanyl)furan-3-carboxylic acid
Description
2-Methyl-5-(methylsulfanyl)furan-3-carboxylic acid is a furan derivative with a methyl group at position 2, a carboxylic acid group at position 3, and a methylsulfanyl (SMe) substituent at position 5. Its molecular formula is C₇H₈O₃S, with a molecular weight of 172.20 g/mol.
Properties
IUPAC Name |
2-methyl-5-methylsulfanylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-5(7(8)9)3-6(10-4)11-2/h3H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQYOLZLBCIXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)SC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylsulfanyl)furan-3-carboxylic acid typically involves the introduction of the methyl and methylsulfanyl groups onto the furan ring. One common method involves the reaction of 2-methylfuran with a methylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters are key factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylsulfanyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Methyl-5-(methylsulfanyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylsulfanyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the methylsulfanyl group can influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The methylsulfanyl group in the target compound enhances lipophilicity compared to polar sulfonyl derivatives (e.g., morpholinosulfonyl or pyrrolidinylsulfonyl) . Trifluoromethyl and thiophene substituents balance lipophilicity and electronic effects, favoring applications in agrochemicals and materials science .
Biological Activity: Sulfonyl derivatives (e.g., morpholinosulfonyl) are prevalent in medicinal chemistry due to their stability and hydrogen-bonding capacity . The naphtho[1,2-b]furan-3-carboxylic acid analog (CAS 380.39 g/mol) demonstrated potent antifungal activity (EC₅₀: 0.38–0.91 mg/L), suggesting that the target compound’s thioether group may also confer bioactivity .
Synthetic Utility :
- Copper-catalyzed intramolecular cyclization (used for benzo[b]furan-3-carboxylates) could be adapted for synthesizing furan-3-carboxylic acid derivatives .
- Ethyl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate synthesis (via S-methylisothiourea) highlights methods for introducing methylsulfanyl groups .
Thermodynamic and Industrial Considerations
- Thermodynamic Stability : Aryl furans like 2-methyl-5-phenylfuran-3-carboxylic acid exhibit high thermal stability, with enthalpy of sublimation (ΔsubH) values critical for optimizing synthetic processes .
- Industrial Production : Facilities for 3-methylbenzofuran-5-carboxylic acid (CAS 501892-99-5) emphasize cost-effective scaling via catalytic methods, a model applicable to the target compound .
Biological Activity
2-Methyl-5-(methylsulfanyl)furan-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound belongs to the class of furanoid fatty acids , characterized by a furan ring and a carboxylic acid group. The presence of the methylsulfanyl group adds unique reactivity and biological properties.
Chemical Structure
The structural formula can be summarized as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound may influence several biochemical pathways, including:
- Antimicrobial Activity : The compound exhibits properties that can inhibit microbial growth, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Research indicates that derivatives of this compound may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in several studies.
| Microbe | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential has been explored through various cell line studies. For example, the compound has been tested against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
These findings indicate that the compound can inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial load when treated with the compound at concentrations above its MIC.
- Cancer Cell Line Analysis : In vitro studies utilizing MTT assays demonstrated that treatment with varying concentrations of the compound led to dose-dependent cytotoxicity in MCF7 cells, with apoptosis confirmed via flow cytometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
